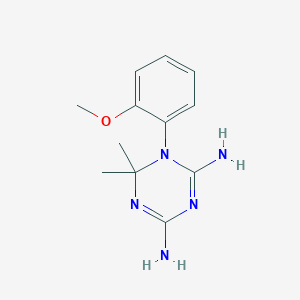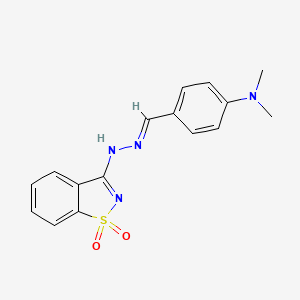![molecular formula C26H24N4O5S2 B11618547 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618547.png)
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Provide a brief introduction to the compound, including its chemical name, molecular formula, and any known aliases
準備方法
Synthetic Routes and Reaction Conditions: Detail the synthetic routes used to prepare the compound. Include the starting materials, reagents, and catalysts involved. Describe the reaction conditions such as temperature, pressure, and solvents used.
Industrial Production Methods: Discuss any known industrial production methods for the compound. Highlight any large-scale synthesis techniques and the efficiency of these methods.
化学反応の分析
Types of Reactions: Explain the types of chemical reactions the compound undergoes, such as oxidation, reduction, substitution, etc.
Common Reagents and Conditions: List the common reagents and conditions used in these reactions. Provide examples of specific reactions and the conditions under which they occur.
Major Products: Describe the major products formed from these reactions. Include any known by-products and their significance.
科学的研究の応用
Provide a comprehensive description of the scientific research applications of the compound. Discuss its use in various fields such as chemistry, biology, medicine, and industry. Highlight any significant studies or discoveries involving the compound.
作用機序
Explain the mechanism by which the compound exerts its effects. Describe the molecular targets and pathways involved. Include any known interactions with other molecules or biological systems.
類似化合物との比較
Similar Compounds: List similar compounds and provide a brief description of each.
Uniqueness: Compare the compound with its similar counterparts, highlighting its unique properties and advantages.
Conclusion
Summarize the key points discussed in the article. Emphasize the importance of the compound and its potential impact on various fields.
特性
分子式 |
C26H24N4O5S2 |
|---|---|
分子量 |
536.6 g/mol |
IUPAC名 |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[7-methyl-4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H24N4O5S2/c1-15-4-7-22-28-23(27-11-17-3-2-8-33-17)18(24(31)29(22)12-15)10-21-25(32)30(26(36)37-21)13-16-5-6-19-20(9-16)35-14-34-19/h4-7,9-10,12,17,27H,2-3,8,11,13-14H2,1H3/b21-10- |
InChIキー |
YYRUTJDPAXHYML-FBHDLOMBSA-N |
異性体SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCC6CCCO6)C=C1 |
正規SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5)NCC6CCCO6)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl {[3-cyano-4-(2-methylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetate](/img/structure/B11618466.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618473.png)
![2-(allylamino)-3-[(Z)-(3-sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11618479.png)


![ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11618489.png)
methylidene]benzamide](/img/structure/B11618491.png)
![4-tert-butyl-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B11618495.png)

![5-{[5-(2-bromo-4-nitrophenyl)furan-2-yl]methylidene}-1,3-diethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11618506.png)
![8-chloro-9-nitro-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-6-ol](/img/structure/B11618512.png)
![butyl 2-amino-1-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11618515.png)
![{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-indol-3-yl}(morpholin-4-yl)methanethione](/img/structure/B11618519.png)
![1-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)-3-phenyl-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B11618525.png)
